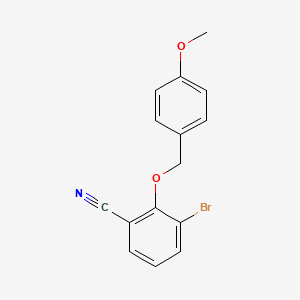

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile

Description

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile (CAS: 2065250-29-3) is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a 4-methoxybenzyloxy group at the 2-position of the benzene ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity and structural modularity. Its molecular weight is 333.18 g/mol, and it is typically synthesized via nucleophilic substitution or coupling reactions involving brominated precursors and 4-methoxybenzyl-protected phenolic intermediates .

Propriétés

IUPAC Name |

3-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-18-13-7-5-11(6-8-13)10-19-15-12(9-17)3-2-4-14(15)16/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECJNOSLKHPNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile typically involves the following steps:

Methoxylation: The addition of a methoxy group to the aromatic ring.

Benzyloxylation: The attachment of a benzyloxy group to the aromatic ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology can enhance the sustainability and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzonitriles.

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it valuable in the development of new compounds.

Medicinal Chemistry

The compound has potential applications in the pharmaceutical industry, particularly in drug development targeting specific molecular pathways. It has been evaluated for:

- Enzyme Inhibition : Studies indicate that it may inhibit various enzymes, which is crucial for therapeutic applications targeting specific biological pathways.

- Antimicrobial Properties : Preliminary findings suggest possible antimicrobial effects, although further research is necessary to establish its efficacy against specific pathogens.

- Cancer Research : Similar compounds have shown promise in inhibiting key signaling pathways involved in tumor growth and proliferation, indicating potential applications for this compound in cancer therapy.

Material Science

In material science, this compound may be utilized to synthesize materials with specific properties such as polymers or advanced composites. Its structural characteristics could be exploited to enhance the performance of these materials.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic benefits in conditions like diabetes and obesity.

-

Antimicrobial Activity :

- Preliminary tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. Further studies are needed to determine its effectiveness against fungal pathogens.

-

Cancer Therapeutics :

- Research on structurally similar compounds revealed their effectiveness in targeting cancer cell proliferation. The unique structure of this compound may provide similar anticancer properties, warranting further investigation.

Mécanisme D'action

The mechanism by which 3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile exerts its effects involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparaison Avec Des Composés Similaires

Positional Isomers

a. 3-Bromo-4-(4-Methoxy-Benzyloxy)-Benzonitrile (CAS: 1548389-21-4)

- Structural Difference : The 4-methoxybenzyloxy group is at the 4-position instead of the 2-position.

- Purity: 95% (similar to the target compound) .

b. 5-Bromo-2-(4-Methoxy-Benzyloxy)-Benzonitrile (CAS: 1551538-49-8)

c. 3-Bromo-5-(4-Methoxy-Benzyloxy)-Benzonitrile (CAS: 1068604-45-4)

Functional Group Variants

a. 4-(4-Bromo-3-Formylphenoxy)-Benzonitrile (CAS: 906673-54-9)

- Structural Difference : A formyl group replaces the 4-methoxybenzyloxy moiety.

- Impact : The electron-withdrawing formyl group enhances electrophilicity, making this compound more reactive in condensation reactions. Molecular weight: 302.13 g/mol .

b. 4-[4-Bromo-2-(Hydroxymethyl)Phenoxy]-Benzonitrile (CAS: 1962929-90-3)

c. 3-Bromo-2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-Benzonitrile

Electronic and Steric Effects

- Ortho vs. Para Substitution: The target compound’s ortho-substituted 4-methoxybenzyloxy group creates steric hindrance, which may slow down enzymatic degradation compared to para-substituted analogs like 4-(4-bromo-2-chlorobenzyl)piperazin-1-yl ethanol .

- Bromine Position : Bromine at the 3-position (target) vs. 4-position (e.g., 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline) alters resonance effects, affecting electronic distribution and reactivity in Suzuki-Miyaura couplings .

Activité Biologique

3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a bromine atom, a methoxy group, and a benzyloxy moiety which contribute to its unique chemical properties. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including bromination and etherification. The general synthetic pathway can be summarized as follows:

- Bromination : The starting material undergoes bromination at the desired position.

- Etherification : Reaction with 4-methoxybenzyl alcohol to form the benzyloxy ether.

- Nitrilation : Conversion to the corresponding benzonitrile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzonitriles possess varying degrees of effectiveness against bacteria and fungi.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 4-(Benzyloxy)benzylamine | 5.7 - 6.4 | Antimycobacterial |

| 4-amino-N-(4-benzyloxy)quinolines | 2.7 - 5.8 | Antimycobacterial |

The mechanism of action for this compound may involve inhibition of specific enzymes or receptors, similar to other compounds in its class. For example, derivatives have shown inhibition of cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes .

Study on Antimycobacterial Activity

A significant study evaluated the antitubercular activity of various benzonitriles, revealing that compounds with similar structures to this compound demonstrated promising results against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MICs) ranging from 2.7 to 6.4 µM for structurally related compounds .

Neuroprotective Effects

Another area of research focused on the neuroprotective potential of related compounds, suggesting that modifications in their structure could enhance their efficacy against neuroinflammatory diseases . Compounds with methoxy and benzyloxy groups have shown promise in protecting neuronal cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile, and how can purity be optimized?

- Methodology :

- Step 1 : Use Suzuki-Miyaura cross-coupling to introduce the 4-methoxybenzyloxy group to 2-bromo-3-hydroxybenzonitrile. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .

- Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

- Challenge : Bromine may hinder coupling; use excess boronic ester and inert atmosphere to improve yield.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXTL (Bruker AXS) for structure solution and refinement. Validate bond angles/distances against DFT-optimized geometries .

- Key Parameters : Monitor R-factor convergence (<5%) and electron density maps for the bromine and nitrile groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and methoxy C-O vibrations (1250 cm⁻¹) .

- NMR : ¹H NMR detects methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR identifies nitrile carbon (δ ~115 ppm) .

- HRMS : Use ESI+ to verify molecular ion [M+H]⁺ and bromine isotope pattern .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations explain anomalous viscosity data in benzonitrile derivatives?

- Methodology :

- Simulate bulk benzonitrile using force fields (e.g., OPLS-AA) in LAMMPS. Analyze radial distribution functions (RDFs) to detect π-π stacking between aromatic rings, which may cause viscosity fluctuations near 313 K .

- Validation : Compare simulated diffusion coefficients (1.5–2.0 × 10⁻⁹ m²/s) with experimental pulsed-field gradient NMR data .

Q. What mechanistic insights govern the fragmentation of this compound under electron impact ionization?

- Methodology :

- Perform tandem mass spectrometry (EI-MS/MS) at 15–70 eV. Major fragments include [M-Br]⁺ (m/z 254) and [M-OCH₃]⁺ (m/z 295). Use IRPD spectroscopy to assign fragment structures (e.g., nitrile → isonitrile rearrangement) .

- Computational Support : Construct potential energy surfaces (PES) at the SCC-DFTB level to map fragmentation pathways .

Q. How do surface adsorption properties of this compound vary on transition metal catalysts?

- Methodology :

- Use DFT (B3LYP/6-311+G*) to model adsorption on Pd(111) and Ag(100) surfaces. Calculate binding energies (ΔE ~ -1.5 eV) and charge transfer via Bader analysis.

- Experimental : Validate with temperature-programmed desorption (TPD) in UHV; observe desorption peaks at 400–500 K .

Q. What strategies resolve contradictions between experimental and computational vibrational spectra?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.